![molecular formula C16H21BO3 B2446777 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one CAS No. 1609119-82-5](/img/structure/B2446777.png)

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

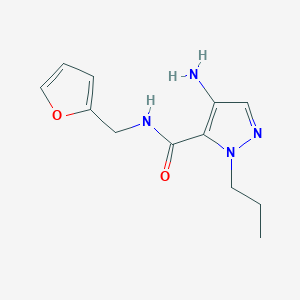

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one, also known as BDP, is a boron-containing compound that has gained attention in scientific research due to its unique properties. BDP is a versatile compound that can be used in a variety of applications, including organic synthesis, material science, and medicinal chemistry.

科学的研究の応用

- 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one serves as a valuable reagent for borylation reactions. It can be used to borylate arenes, which involves replacing a hydrogen atom with a boron group. These reactions are essential in the synthesis of functionalized organic compounds and materials .

- Researchers utilize this compound to prepare fluorenylborolane. Fluorenylborolanes are versatile building blocks in organic synthesis, particularly for constructing conjugated polymers and other materials with desirable electronic properties .

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be employed in the borylation of benzylic C-H bonds in alkylbenzenes. This reaction leads to the formation of pinacol benzyl boronate, a useful intermediate in organic synthesis .

- Hydroboration involves adding a boron group to unsaturated carbon-carbon bonds (alkynes and alkenes). This compound participates in hydroboration reactions, often catalyzed by transition metals, leading to the formation of boron-containing organic molecules .

- By incorporating 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one into synthetic pathways, researchers can access intermediates for generating conjugated copolymers. These copolymers find applications in organic electronics, optoelectronics, and photovoltaics .

- The unique boron-containing structure of this compound makes it intriguing for designing functional materials. Researchers explore its potential in areas such as sensors, catalysts, and molecular switches .

Borylation Reactions

Fluorenylborolane Synthesis

Pinacol Benzyl Boronate Formation

Hydroboration Reactions

Conjugated Copolymer Intermediates

Functional Materials Design

特性

IUPAC Name |

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BO3/c1-15(2)16(3,4)20-17(19-15)13-7-5-11(6-8-13)12-9-14(18)10-12/h5-8,12H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQNMLOVZSWLIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanoethyl)-2-{[(5-methyl-1,2-oxazol-3-yl)methyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B2446700.png)

![2-(3-fluorobenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2446705.png)

![N-(2,4-difluorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2446708.png)

![3-(5-(1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2446709.png)

![2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2446710.png)

![2-[(4-Methoxyanilino)methylene]-3-phenyl-1-indanone](/img/structure/B2446711.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2446712.png)

![8-((2,4-Dimethylphenyl)sulfonyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2446713.png)

![[4-(4-Chlorophenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone](/img/structure/B2446714.png)